Methyl trans-communate
CAS No.: 15798-13-7
Cat. No.: VC21058927
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15798-13-7 |
---|---|
Molecular Formula | C21H32O2 |
Molecular Weight | 316.5 g/mol |
IUPAC Name | methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Standard InChI Key | WYJKGKPQXWDIQP-BRUWWATDSA-N |
Isomeric SMILES | C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES | CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Canonical SMILES | CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Introduction
Chemical Structure and Properties
Methyl trans-communate (C₂₁H₃₂O₂) features a bicyclic labdane skeleton with specific stereochemistry that distinguishes it from related compounds. The molecule has a trans-configuration at the double bond, which separates it from its cis-isomer. Its structure includes a methyl ester group at the carboxylic acid position, enhancing its lipophilicity compared to the free acid form.
Physical and Chemical Properties
The compound's physical and chemical characteristics are summarized in Table 1, which provides essential information for its identification and handling in laboratory settings.
Table 1: Physical and Chemical Properties of Methyl Trans-Communate
Property | Value |
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CAS Number | 1235-39-8 / 15798-13-7 |
Molecular Formula | C₂₁H₃₂O₂ |
Molecular Weight | 316.5 g/mol |
IUPAC Name | methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Standard InChIKey | WYJKGKPQXWDIQP-BRUWWATDSA-N |
Physical State at Room Temperature | Not widely reported in available literature |
The stereochemistry of methyl trans-communate is crucial for its reactivity and potential biological activities. The compound contains multiple stereocenters and a specific configuration at the C-12 position that defines it as the trans isomer .
Natural Sources and Occurrence
Methyl trans-communate has been isolated from various plant species, primarily conifers. Its natural distribution follows patterns similar to those of other labdane-type diterpenes, with particular concentration in certain genera.
Plant Sources
The compound is predominantly found in:
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Species belonging to the genus Juniperus (family Cupressaceae)
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Specifically identified in Juniperus sabina L. berries
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Detected in leaf extracts of Callicarpa americana through phytochemical studies
These plants have traditionally been used in various cultural contexts, which may correlate with the bioactive properties of their constituent compounds, including methyl trans-communate.
Synthesis Methods
Several synthetic routes have been developed to produce methyl trans-communate, primarily starting from naturally occurring precursors.
Extraction and Esterification
One common approach involves the isolation of communic acids from plant material followed by esterification to produce the methyl ester form. This process results in a compound with specific stereochemistry and functional groups that contribute to its biological activity.
Selective Degradation Approach
Synthesis can be achieved through selective degradation of side chains and stereoselective formation of the desired configuration. The synthesis can begin from either methyl trans-communate or methyl cis-communate, or a mixture of both isomers .
Table 2: Key Synthetic Approaches to Methyl Trans-Communate
Chemical Reactions
Methyl trans-communate undergoes various chemical reactions due to its functional groups and particular stereochemistry, making it valuable for organic synthesis applications.
Oxidation Reactions
The compound can undergo oxidation with reagents such as m-chloroperbenzoic acid (mCPBA), leading to the formation of epoxides. One significant reaction is the oxidation of methyl trans-communate by mCPBA followed by treatment with HIO₄ in THF, which leads to aldehyde formation (compound 25), a key intermediate in several synthesis pathways .
Reduction Reactions
Reduction of methyl trans-communate can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), converting the ester group to the corresponding alcohol .
Selective Ozonolysis
A particularly valuable reaction is the selective ozonolysis of methyl trans-communate. Research has established conditions for selective ozonolysis over Δ12, leading to aldehyde formation. This has been reported to yield aldehyde 2 (42.2%), which can be transformed into enol-acetate 3 (81.3%) .
Applications in Organic Synthesis
Methyl trans-communate serves as an important starting material for the synthesis of various valuable compounds with complex structures.
Synthesis of Drimanes
One of the most significant applications of methyl trans-communate is as a starting material for the synthesis of drimanes. The key steps in these procedures include side chain degradation and the elaboration of the aromatic C ring by Mn(III) cyclization .
Synthesis of Ambrox
Methyl trans-communate is also utilized as a precursor in the synthesis of ambrox, a commercially important fragrance ingredient. The synthesis routes from methyl trans-communate to ambrox involve:
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Selective degradation of the side chains
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Stereoselective formation of the tetrahydrofuran ring
This synthetic pathway demonstrates the value of methyl trans-communate in creating complex molecules with commercial applications.
Research Findings and Future Directions
The research on methyl trans-communate has primarily focused on its chemical properties and synthetic applications rather than its biological activities.
Key Research Findings
One significant research finding involves the selective ozonolysis of methyl trans-communate. A study established the conditions for selective ozonolysis over Δ12, leading to aldehyde 2 (42.2%), which was transformed into enol-acetate 3 (81.3%) .
Another important discovery relates to the synthesis of drimanes from methyl trans-communate. The key steps in these procedures include side chain degradation and the elaboration of the aromatic C ring by Mn(III) cyclization .
Future Research Directions
Several areas warrant further investigation:
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Comprehensive evaluation of the biological activities of methyl trans-communate, including potential antimicrobial, anticancer, and anti-inflammatory properties
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Development of more efficient synthetic routes to produce methyl trans-communate in higher yields
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Exploration of additional applications in organic synthesis, particularly for the creation of complex natural products
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Investigation of structure-activity relationships to understand how the unique stereochemistry of methyl trans-communate influences its biological effects
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